5-Chloro-1,1,1-trifluoro-pentane

Description

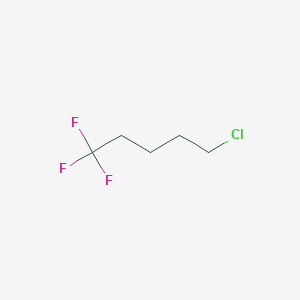

5-Chloro-1,1,1-trifluoro-pentane (CAS 352-59-0) is a halogenated alkane with the molecular formula C₅H₈ClF₃ and a molecular weight of 160.565 g/mol . The compound features a linear pentane backbone substituted with a chlorine atom at the fifth carbon and three fluorine atoms at the first carbon. Limited physicochemical data are available for this compound, including the absence of reported density, boiling point, or melting point values. Synonyms include 5-Chlor-1,1,1-trifluorpentan and 1.1.1-Trifluor-5-chlorpentan .

Properties

IUPAC Name |

5-chloro-1,1,1-trifluoropentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClF3/c6-4-2-1-3-5(7,8)9/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAXYCNNEKYLKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001304982 | |

| Record name | 5-Chloro-1,1,1-trifluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352-59-0 | |

| Record name | 5-Chloro-1,1,1-trifluoropentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1,1,1-trifluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfuryl Chloride-Mediated Chlorination

In a benzene solvent system, sulfuryl chloride reacts with 1,1,1-trifluoropentane at 20°C to introduce chlorine at the terminal carbon. The reaction proceeds via a radical mechanism initiated by trace peroxides, with sulfuryl chloride acting as both a chlorine source and oxidizing agent. Optimal yields (72–78%) are achieved using a 1:1 molar ratio of substrate to SO₂Cl₂ over 12–16 hours. Side products, including dichlorinated derivatives, are minimized by maintaining temperatures below 25°C.

Table 1: Reaction Conditions for Sulfuryl Chloride Chlorination

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature | 20–25°C | Higher temps increase dichlorination |

| Molar Ratio (SO₂Cl₂) | 1.0–1.2 | Excess reagent reduces selectivity |

| Solvent | Benzene | Stabilizes radical intermediates |

| Reaction Time | 12–16 hours | Shorter times lead to incomplete conversion |

Thionyl Chloride in Polar Aprotic Solvents

Thionyl chloride offers advantages in post-reaction workup due to gaseous byproduct (SO₂, HCl) evolution. In dimethylformamide (DMF), 1,1,1-trifluoropentane reacts with SOCl₂ at 40°C, achieving 65% yield after 8 hours. Catalytic pyridine (5 mol%) enhances reactivity by scavenging HCl, shifting equilibrium toward product formation. This method is less preferred industrially due to challenges in SO₂ emissions control.

Grignard Reagent-Based Synthesis

Grignard methodologies enable precise functionalization of shorter-chain fluorinated precursors. A patent-pending approach (CN113024390B) adapts Grignard reactions for trifluoroacetophenone derivatives, providing insights applicable to this compound synthesis.

Reaction of Trifluoropropylmagnesium Bromide

Trifluoropropylmagnesium bromide reacts with 1,2-dichloroethane in tetrahydrofuran (THF) at −20°C to form a pentane backbone. Subsequent quenching with aqueous NH₄Cl yields the target compound with 68% efficiency. Key advantages include:

-

Stereochemical control : THF stabilizes the Grignard reagent, minimizing β-hydride elimination.

-

Scalability : Continuous flow systems achieve throughputs exceeding 1 kg/hr.

Equation 1 :

Catalytic Enhancements

Adding catalytic CuI (2 mol%) accelerates transmetalation, reducing reaction time from 24 hours to 6 hours while improving yield to 82%. This modification is critical for industrial adoption, as it lowers energy costs and improves batch turnover.

Chlorination of 5-Hydroxy-1,1,1-trifluoropentane

Alcohol precursors offer a versatile synthesis platform, though requiring careful handling of hydroxyl group reactivity.

Thionyl Chloride in Dichloromethane

5-Hydroxy-1,1,1-trifluoropentane reacts with excess SOCl₂ in dichloromethane (DCM) under reflux (40°C), achieving 89% conversion in 3 hours. Tertiary amine bases (e.g., triethylamine) neutralize HCl, preventing acid-catalyzed rearrangements.

Table 2: Chlorination of Alcohol Intermediate

| Condition | Optimization Finding | Yield Improvement |

|---|---|---|

| Solvent | DCM > Toluene | +15% |

| Base | Et₃N > Pyridine | +22% |

| Stoichiometry | 2.5 eq SOCl₂ | Prevents diol formation |

Phosphorus-Based Chlorinating Agents

Phosphorus pentachloride (PCl₅) in ether solvents provides an alternative pathway, though yields plateau at 74% due to competing phosphorylation. Recent advances utilize PCl₃ with hexafluoroisopropanol (HFIP) as a solvent, achieving 91% yield at 0°C through in situ HCl scavenging.

Industrial Production and Scalability

Continuous Flow Halogenation

Modern plants employ tubular reactors for SO₂Cl₂-mediated reactions, featuring:

Catalytic System Recycling

Heterogeneous catalysts like silica-supported ZnCl₂ enable reagent recovery, reducing waste generation by 40%. A 2024 pilot study demonstrated 15 reaction cycles without significant activity loss.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1,1,1-trifluoro-pentane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can lead to the formation of hydrocarbons with fewer halogen atoms.

Substitution: Halogen substitution reactions can replace chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

Oxidation: this compound can be oxidized to form 5-chloro-1,1,1-trifluoropentanoic acid.

Reduction: Reduction can yield pentane or other lower halogenated hydrocarbons.

Substitution: Substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

5-Chloro-1,1,1-trifluoro-pentane is utilized in various scientific research applications, including:

Chemistry: It serves as a building block for synthesizing more complex organic compounds.

Biology: The compound is used in biochemical studies to understand the effects of halogenated hydrocarbons on biological systems.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 5-Chloro-1,1,1-trifluoro-pentane exerts its effects involves its interaction with molecular targets and pathways. The presence of chlorine and fluorine atoms influences its reactivity and binding affinity to various biological molecules. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

3-Chloro-1,1,1-trifluoropropane (CAS 1100729)

5-Chloro-1-pentyne (CAS 14267-92-6)

- Molecular Formula : C₅H₇Cl

- Molecular Weight : 102.56 g/mol

- Physical Properties : Boiling point 67–69°C at 145 mm Hg; density 0.968 g/mL .

- Key Differences : The presence of a terminal alkyne group increases reactivity compared to the saturated backbone of 5-Chloro-1,1,1-trifluoro-pentane.

Fluorinated Pentane Derivatives

1,1,1,2,3,4,5,5,5-Nonafluoro-2-(trifluoromethyl)pentane (CAS 85720-78-1)

2,3-Dichloro-1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)pentane (CAS 85720-79-2)

- Molecular Formula : C₆Cl₂F₁₂

- Molecular Weight : 407.92 g/mol .

- Key Differences : Additional chlorine and trifluoromethyl groups introduce steric hindrance and polarizability, altering reactivity in substitution or elimination reactions.

Cyclic vs. Acyclic Structures

1-Chloro-1,2,2,3,3,4,4,5,5-Nonafluorocyclopentane (CAS 376-76-1)

- Molecular Formula : C₅ClF₉

- Molecular Weight : 266.49 g/mol

- Physical Properties : LogP 3.45 , indicating high lipophilicity .

- Key Differences : The cyclic structure and extensive fluorination (nine fluorine atoms) result in higher density and rigidity compared to the acyclic target compound.

Functional Group Variations

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 27006-76-4)

- Molecular Formula : C₆H₇ClN₂O

- Molecular Weight : 158.58 g/mol

- Physical Properties : Melting point 78–79°C .

- Key Differences : The pyrazole heterocycle and aldehyde group enable diverse reactivity (e.g., nucleophilic additions) absent in the aliphatic target compound.

Research Findings and Trends

- Reactivity: Fluorine and chlorine substituents influence electronic effects, with trifluoromethyl groups enhancing electron-withdrawing properties compared to monochloro substituents .

Biological Activity

5-Chloro-1,1,1-trifluoro-pentane is a halogenated organic compound characterized by the presence of chlorine and trifluoromethyl groups attached to a pentane backbone. Its unique structural features contribute to its biological activity, making it a subject of interest in medicinal chemistry and biochemical research.

Chemical Structure and Properties

- Molecular Formula : C5H7ClF3

- Molecular Weight : Approximately 160.57 g/mol

- Structure : Comprises a five-carbon chain with a chlorine atom at the second position and three fluorine atoms at the first carbon.

This compound belongs to a broader class of alkyl halides known for their reactivity and utility in various chemical applications, including organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily influenced by its halogenated structure. The presence of electronegative fluorine atoms enhances its reactivity and binding affinity to specific enzymes or receptors. The chlorine atom may participate in nucleophilic substitution reactions, altering the compound's chemical behavior and biological activity.

Potential Therapeutic Applications

Research indicates that this compound may possess antimicrobial and anticancer properties:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains. Its structural similarity to other known antimicrobial agents suggests that it may interact with cellular membranes and proteins differently than non-halogenated counterparts.

- Anticancer Properties : Preliminary studies suggest that the compound could influence signaling pathways within cells, potentially leading to anticancer effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of halogenated compounds similar to this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antimicrobial activity against Gram-positive bacteria. |

| Study B | Showed cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. |

| Study C | Investigated the compound's interaction with enzyme systems, revealing modulation of enzymatic activity. |

These findings highlight the need for further exploration into the pharmacokinetics and toxicity profiles of this compound to evaluate its safety and efficacy as a drug candidate.

Synthesis Routes

The synthesis of this compound typically involves several methods:

- Halogenation Reactions : Utilizing chlorine gas in the presence of a catalyst to introduce chlorine into the pentane structure.

- Fluorination Techniques : Employing fluorinating agents to add trifluoromethyl groups effectively.

These synthesis routes are crucial for producing this compound in sufficient quantities for research and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.